molecular formula C27H25NO6 B1339432 Fmoc-N-Me-Asp(OBzl)-OH CAS No. 131451-30-4

Fmoc-N-Me-Asp(OBzl)-OH

Cat. No.: B1339432
CAS No.: 131451-30-4
M. Wt: 459.5 g/mol
InChI Key: VBXORJMTNSIPAW-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides protection to the amino group, while the benzyl ester (OBzl) protects the carboxyl group, allowing for selective deprotection and subsequent reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester typically involves the following steps:

    Protection of the Amino Group: The amino group of N-methyl-aspartic acid is protected using the Fmoc group. This is achieved by reacting N-methyl-aspartic acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This is done by reacting the Fmoc-protected N-methyl-aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis with high precision and efficiency. The process includes:

  • Automated addition of Fmoc-protected amino acids.
  • Sequential deprotection and coupling reactions.
  • Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.

    Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling agents like DCC or HBTU.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal; hydrogenation or trifluoroacetic acid for benzyl ester cleavage.

    Coupling: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU).

Major Products Formed:

    Deprotected Amino Acid: Removal of the Fmoc and benzyl ester groups yields N-methyl-aspartic acid.

    Peptides: Coupling reactions result in the formation of peptides with N-methyl-aspartic acid as a residue.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Solid-Phase Synthesis: Facilitates the stepwise construction of peptides on a solid support.

Biology:

    Protein Engineering: Utilized in the design and synthesis of modified proteins with specific properties.

    Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating modified amino acids into peptides.

Medicine:

    Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry:

    Biotechnology: Employed in the production of biopharmaceuticals and other biologically active compounds.

    Material Science: Used in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-Aspartic Acid Benzyl Ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound does not have a specific biological target or pathway, as its primary function is in chemical synthesis.

Comparison with Similar Compounds

    Fmoc-Aspartic Acid Benzyl Ester: Similar structure but without the N-methyl group.

    Fmoc-N-Methyl-Glutamic Acid Benzyl Ester: Similar structure but with an additional methylene group in the side chain.

    Fmoc-N-Methyl-Aspartic Acid t-Butyl Ester: Similar structure but with a tert-butyl ester instead of a benzyl ester.

Uniqueness:

    N-Methylation: The presence of the N-methyl group in Fmoc-N-Methyl-Aspartic Acid Benzyl Ester provides unique steric and electronic properties, influencing the reactivity and stability of the compound.

    Benzyl Ester Protection: The benzyl ester group offers a different deprotection profile compared to other ester protecting groups, allowing for selective cleavage under specific conditions.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXORJMTNSIPAW-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.